4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDVYZVEYALFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936943 | |
| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16439-95-5 | |
| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is the Peroxisome proliferators-activated receptor α (PPARα) . PPARα is a key regulator of fatty acid metabolism and ketogenesis.
Mode of Action
The compound interacts with PPARα, activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis. This interaction results in changes in the metabolic processes regulated by PPARα.
Biochemical Pathways
The activation of PPARα by this compound affects several biochemical pathways. These include the uptake of fatty acids, the oxidation of fatty acids, the inhibition of gluconeogenesis, and the suppression of inflammation and fibrosis.
Pharmacokinetics
Studies of similar compounds suggest that they may be metabolized and excreted in a manner suitable for pharmacokinetic studies.
Result of Action
The activation of PPARα by this compound leads to changes in cellular metabolism. This includes an increase in fatty acid uptake and oxidation, a decrease in gluconeogenesis, and a reduction in inflammation and fibrosis. These changes can have significant effects on the cells and tissues in which PPARα is active.
Biochemische Analyse
Biochemical Properties
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid metabolism and ketogenesis. The interaction between this compound and PPARα involves binding interactions that promote the expression of downstream genes such as carnitine palmitoyltransferase-1 α (CPT1α). This interaction is crucial for activating fatty acid uptake, accelerating fatty acid oxidation, and inhibiting gluconeogenesis.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PPARα leads to the upregulation of genes involved in fatty acid metabolism. This upregulation can result in increased fatty acid oxidation and reduced lipid accumulation in cells. Additionally, this compound may impact cell signaling pathways related to inflammation and fibrosis, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a PPARα agonist, it binds to the receptor’s ligand-binding domain, facilitating the receptor’s activation. This activation leads to the recruitment of coactivators and the subsequent transcription of target genes. The compound’s binding interactions are stabilized by π-π stacking and hydrogen bonding interactions, ensuring a stable complex with PPARα. These interactions are essential for the compound’s efficacy in modulating gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects. Degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates fatty acid metabolism and reduces lipid accumulation. Higher doses may lead to toxic or adverse effects, including potential liver toxicity and disrupted metabolic homeostasis. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. As a PPARα agonist, it influences pathways related to fatty acid uptake, oxidation, and gluconeogenesis. The compound interacts with enzymes such as CPT1α, which plays a crucial role in fatty acid oxidation. Additionally, it may affect metabolic flux and metabolite levels, contributing to overall metabolic regulation. Understanding these pathways is vital for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution. These interactions influence the compound’s localization and accumulation in specific tissues, impacting its efficacy and potential side effects. Studies have shown that the compound can accumulate in liver and adipose tissues, where it exerts its metabolic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, its interaction with PPARα occurs in the nucleus, where it modulates gene expression. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Biologische Aktivität
4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its diverse biological activities, particularly its interactions with the gamma-aminobutyric acid (GABA) receptor system. This compound has garnered attention for its potential therapeutic applications, including anticonvulsant, anxiolytic, and cytotoxic properties.
- Molecular Formula : C₁₅H₁₂N₂O
- Molecular Weight : 236.27 g/mol
- CAS Number : 16439-95-5
The primary mechanism of action for this compound involves binding to the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased neuronal inhibition, contributing to its sedative and anticonvulsant effects .
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study involving various synthesized derivatives showed that specific compounds provided up to 80% protection against seizures induced by pentylenetetrazol (PTZ) at low dosages (0.4 mg/kg) . The results indicate a promising potential for these compounds in treating epilepsy and related disorders.
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of this compound on human tumor cell lines. A notable study revealed that certain derivatives exhibited IC₅₀ values as low as 16.19 μM against colorectal carcinoma (HCT-116) and 17.16 μM against breast adenocarcinoma (MCF-7), suggesting significant anticancer potential .
Study on Anticonvulsant Properties
A recent investigation synthesized a series of benzodiazepine derivatives and evaluated their anticonvulsant activity using the PTZ model. Selected compounds demonstrated substantial efficacy in preventing seizures, with detailed pharmacological assessments indicating a clear dose-response relationship .
Cytotoxicity Evaluation
Another study focused on the cytotoxic effects of synthesized benzodiazepine derivatives on cancer cell lines. The findings indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin. This highlights the importance of structural diversity in optimizing therapeutic efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC₅₀ Value | Effectiveness |
|---|---|---|---|
| Anticonvulsant | 4a, 4c (derivatives) | 0.4 mg/kg | 80% protection |
| Cytotoxic | Compound 9 | 16.19 μM | High against HCT-116 |
| Cytotoxic | Compound 9 | 17.16 μM | High against MCF-7 |
Analyse Chemischer Reaktionen
Nucleophilic Substitution at C-3
The C-3 position is highly reactive due to electron withdrawal by the adjacent carbonyl group. Bromination at C-3 enables nucleophilic displacement:
- Reagents/conditions : Oxygen-, nitrogen-, or sulfur-based nucleophiles (e.g., amines, thiols, alcohols) under basic conditions (K₂CO₃, DMF, 25–80°C) .
- Products : 3-substituted derivatives (e.g., 3-amino, 3-thioether, 3-alkoxy analogs).
- Yield : ~70–90% .
Table 1: Representative C-3 Substitution Reactions
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ | 3-Amino derivative | 85 | DMF, K₂CO₃, 60°C |
| SH⁻ | 3-Thioether derivative | 78 | DMSO, NaOH, rt |
| HO⁻ | 3-Hydroxy derivative | 72 | EtOH, piperidine, reflux |
Alkylation at N-1 and N-4
Regioselective alkylation depends on reaction conditions and substituent effects:
- Microwave irradiation (90 s) directs alkylation to N-4 due to dipole moment effects, while conventional heating (DMF, K₂CO₃, 8 h) favors N-1 .
- Reagents : Alkyl halides (e.g., allyl bromide, benzyl chloride) .
- DFT analysis : N-4 deprotonation has a lower activation barrier (ΔG‡ = 16.9 kcal/mol for Me substituent) compared to N-1 .
Example : Allylation of 4-phenyl-1H-benzo[b] diazepin-2(3H)-one yields 1-allyl-4-phenyl-1H-benzo[b] diazepin-2(3H)-one (C₁₈H₁₆N₂O, 93% yield) .
Condensation Reactions
The carbonyl group at C-2 participates in condensation with aromatic aldehydes or ketones:
- Chalcone formation : Reaction with acetophenone derivatives (EtOH, piperidine) yields 2-arylidene derivatives .
- Heterocyclic annulation : Condensation with 2-aminophenol or 2-aminothiophenol forms benzo[b] oxazepines or thiazepines .
Table 2: Condensation Products and Yields
| Reagent | Product | Yield (%) |
|---|---|---|
| 2-Aminophenol | Benzo[b] oxazepine derivative | 80 |
| 2-Aminothiophenol | Benzo[b] thiazepine derivative | 75 |
| Benzaldehyde | 2-Benzylidene derivative | 68 |
Hydrogenation and Stereochemical Outcomes
The imine moiety in the diazepine ring undergoes asymmetric hydrogenation:
- Catalytic system : Ir(COD)Cl₂ with chiral ligands (e.g., L5) under 30 atm H₂ in THF .
- Product : Dihydrobenzodiazepinone with >99% enantiomeric excess (ee) .
Key observation : The hydrogen source is molecular H₂, not HCl, as shown by deuterium-labeling experiments .
Cyclization and Ring-Opening
- Cyclization : Reaction with cyanothioacetamide yields 1,3-thiazine derivatives (80% yield) .
- Ring-opening : Treatment with chloroketene or sulfanylacetic acid forms β-lactams or thiazolidinyl derivatives .
Conformational Influence on Reactivity
The M-conformer (pseudoequatorial C-3 substituent) dominates due to steric and electronic effects:
- Inversion barriers : Calculated using DFT (e.g., ΔG‡ = 17.5 kcal/mol for isopropyl substituent) .
- Enolate stability : M-conformer enolates are configurationally stable at 195 K, enabling enantioselective alkylation .
Table 3: Calculated Inversion Barriers for N-1 Substituents
| N-1 Substituent | ΔG‡ (kcal/mol) | Method |
|---|---|---|
| Methyl | 16.9 | DFT (MP2/6-31G*) |
| Benzyl | 17.8 | DFT (MP2/6-31G*) |
| Isopropyl | 21.6 | DFT (MP2/6-31G*) |
Nitration and Electrophilic Aromatic Substitution
Nitration occurs at C-8 and C-9 of the fused benzene ring:
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Phenyl vs.
- Methyl vs. Phenyl : Methyl substituents (e.g., 4-methyl derivative) reduce steric hindrance but may lower receptor affinity compared to bulkier phenyl groups .
- Halogenation : Chlorine or bromine substituents (e.g., 7-chloro or 6-bromo derivatives) increase electrophilicity, influencing metabolic stability and receptor interaction .
Pharmacodynamic and Kinetic Differences
- GABA-A Receptor Affinity : The phenyl group at C4 in the target compound may enhance binding to the α1 subunit of GABA-A receptors, similar to diazepam, but with reduced sedative effects due to differential substituent positioning .
- Metabolic Stability : Phenyl-substituted derivatives exhibit slower hepatic oxidation compared to methyl or halogenated analogues, as evidenced by accelerated degradation studies (e.g., <5% degradation in pH 7.4 buffer over 1 month for 8-methoxy analogues) .
- Anticancer Activity : Fluorophenyl and brominated derivatives (e.g., 5-(4-fluorophenyl)-... and 7-bromo-4-(2-oxo-chromene)...) show promising cytotoxicity in preclinical models, whereas the target compound’s phenyl group may prioritize CNS activity over anticancer effects .
Q & A
Advanced Research Question
- Stepwise purification : Chromatography after cyclization removes byproducts .
- Continuous flow reactors : Enhance scalability and reduce reaction times for industrial-scale production .
- Microwave-assisted synthesis : Accelerates slow steps (e.g., acylation) while maintaining regioselectivity .
How does mitochondrial F0F1-ATPase modulation contribute to selective cytotoxicity?
Advanced Research Question
Binding to the oligomycin-sensitivity-conferring protein (OSCP) subunit alters ATPase conformation, increasing electron leak in Complex I/III and generating superoxide. This redox signal activates ASK1/JNK pathways, selectively killing hyperactive CD4+ T cells in autoimmune models without affecting healthy cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
